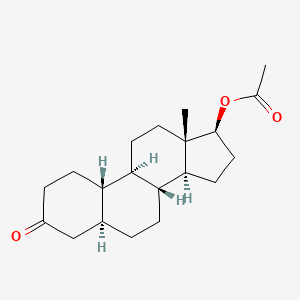

17beta-Acetyloxy-5alpha-estran-3-one

Description

Structure

3D Structure

Properties

CAS No. |

33767-87-2 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

[(5S,8R,9R,10S,13S,14S,17S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H30O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h13,15-19H,3-11H2,1-2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

QZPGVFRDAIWANC-XDQPPUBWSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

Origin of Product |

United States |

Synthetic Methodologies for 17beta Acetyloxy 5alpha Estran 3 One and Its Analogs

General Synthetic Routes to 5alpha-Estranone Derivatives

The construction of the 5alpha-estranone skeleton is a foundational aspect of synthesizing 17beta-acetyloxy-5alpha-estran-3-one. These routes typically begin with readily available steroid precursors and involve key transformations to establish the required stereochemistry and functional groups.

Derivatization from Precursor Steroids (e.g., 17beta-hydroxy-5alpha-estran-3-one)

The most direct synthesis of this compound involves the esterification of its immediate precursor, 17beta-hydroxy-5alpha-estran-3-one. This precursor, which contains the core 5alpha-estran-3-one structure with a hydroxyl group at the C-17beta position, is the key intermediate. nist.gov

The synthesis of the 17beta-hydroxy precursor itself often starts from more common steroids. For instance, a general strategy involves the catalytic hydrogenation of a precursor with a double bond in the A-ring, such as a Δ4- or Δ5-steroid, to establish the 5alpha-configuration. nih.gov A procedure for synthesizing 5alpha-androstane-3alpha,16alpha,17beta-triol from 3beta-hydroxy-5-androsten-17-one utilized catalytic hydrogenation to produce 3beta-hydroxy-5alpha-androstan-17-one, demonstrating the formation of the 5alpha-androstane (B165731) backbone which is analogous to the estrane (B1239764) series. nih.gov

Functional Group Interconversions at C-3 and C-17

Functional group interconversions are critical for elaborating the steroid scaffold. At the C-17 position, a common transformation is the reduction of a 17-ketone to the required 17beta-hydroxyl group. This reduction must be highly stereoselective to ensure the correct beta-orientation of the subsequent acetyl group. Biocatalytic methods have proven highly effective for this purpose. For example, the yeast strain Zygowilliopsis sp. WY7905 can catalyze the reduction of various 17-oxosteroids to their corresponding 17beta-hydroxysteroids with high yield and greater than 99% diastereomeric excess (de). nih.gov

At the C-3 position, the 3-one functionality is often established via the oxidation of a 3-hydroxyl group. Various mild and efficient oxidizing conditions can be employed for this transformation. For example, the oxidation of 17alpha-methylandrostan-3beta,17beta-diol to mestanolone (B1676315) (the corresponding 3-keto steroid) has been achieved in high yield using systems like NaOCl or H2O2 with a Na2WO4 catalyst under phase transfer conditions. researchgate.net These methods are broadly applicable to the synthesis of 3-keto steroids in the 5alpha-estrane (B1234022) series.

Regioselective and Stereoselective Acetylation at the 17beta-Position

The final step in the synthesis of this compound is the acetylation of the 17beta-hydroxyl group. This reaction must be regioselective, targeting only the C-17 hydroxyl group if other hydroxyls are present, and must proceed without altering the beta-stereochemistry at this center.

Acylation Reactions and Esterification Techniques

Several methods are available for the acylation of steroidal hydroxyl groups. The choice of reagent and catalyst is crucial for achieving high efficiency, especially with sterically hindered secondary alcohols like the 17beta-hydroxy group. A classic method involves using acetic anhydride (B1165640) with a base like pyridine. mdpi.com More advanced techniques offer improved yields and milder reaction conditions. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for acylation with acid anhydrides provides nearly quantitative yields for the esterification of 17-hydroxy steroids. google.com Another green chemistry approach involves the use of isopropenyl acetate (B1210297) as an acetyl donor with catalytic iodine, which can acetylate secondary steroid alcohols effectively. researchgate.net

| Reagent System | Catalyst/Base | Notes | Reference |

|---|---|---|---|

| Acetic Anhydride | Pyridine | A standard, widely used method for steroid acetylation. | mdpi.com |

| Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Provides nearly quantitative yields, highly efficient for sterically hindered alcohols. | google.com |

| Isopropenyl Acetate | Iodine (catalytic) | An alternative, innocuous acyl donor system. | researchgate.net |

Control of 17beta-Stereochemistry

The stereochemistry at the 17-position is typically established prior to the acetylation step. Acetylation is a substitution reaction on the oxygen atom of the hydroxyl group and does not involve the chiral carbon (C-17) itself, thus the configuration is retained. Therefore, the key to controlling the 17beta-stereochemistry of the final product lies in the stereoselective synthesis of the 17beta-hydroxy precursor.

As previously mentioned, biocatalytic reduction of a 17-ketosteroid is a premier method for achieving high stereoselectivity. The use of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), either in whole-cell systems or as isolated enzymes, ensures the formation of the 17beta-alcohol almost exclusively. nih.govwikipedia.org For example, Zygowilliopsis sp. WY7905 was used to reduce androst-4-ene-3,17-dione (AD) to testosterone (B1683101) (the 17beta-hydroxy product) as the sole product. nih.gov This high fidelity makes biocatalysis a powerful tool for ensuring the correct stereochemical outcome.

| Substrate | Biocatalyst | Product | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| Androst-4-ene-3,17-dione (AD) | Zygowilliopsis sp. WY7905 | Testosterone | >90% | >99% | nih.gov |

| Estrone (B1671321) | Zygowilliopsis sp. WY7905 | Estradiol (B170435) | - | - | nih.gov |

Advanced Approaches in Estrane Scaffold Construction for Analogs

The synthesis of analogs of this compound often requires more advanced and flexible methods for constructing or modifying the core estrane scaffold. Modern synthetic chemistry offers powerful tools to generate structural diversity.

Catalytic methods have emerged for the asymmetric total synthesis of steroids, providing access to unnatural enantiomers or analogs with unique substitution patterns. nih.gov For example, enantioselective polyene cyclization reactions can be used to construct the polycyclic steroid core with high stereocontrol. nih.gov Another powerful strategy is the intramolecular Heck reaction, which can be used to form key C-C bonds to close the rings of the steroid skeleton. nih.gov

Diversity-oriented synthesis (DOS) represents a cutting-edge approach to rapidly generate collections of structurally diverse compounds from a common starting material. d-nb.info For instance, commercially available 17-ethynyl-17-hydroxysteroids can be functionalized through a one-pot sequence involving a ring-closing enyne metathesis (RCEYM) followed by a Diels-Alder reaction. This strategy allows for the attachment of novel, non-steroidal spirocyclic moieties at the C-17 position, creating a library of complex steroid analogs. d-nb.info Such methods expand the chemical space around the estrane scaffold, enabling the creation of analogs with potentially new properties.

Strategies for A-Ring Modification (e.g., Halogenation)

Modification of the A-ring of the this compound scaffold, particularly through halogenation, is a key synthetic strategy. The presence of a ketone at the C-3 position directs halogenation to the adjacent C-2 position. This transformation is typically achieved through an acid-catalyzed reaction that proceeds via an enol intermediate.

The most straightforward method for the α-halogenation of the 3-keto group involves the use of elemental halogens, such as bromine (Br₂) in a solvent like glacial acetic acid. This acid-promoted mechanism allows for the regioselective introduction of a halogen atom at the C-2 position.

Alternative and often milder halogenating agents are also employed. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for this purpose. These reagents provide an electrophilic source of halogen and are often used to avoid the harsh conditions associated with elemental halogens. For instance, the bromination of steroidal ethers can lead to 2- and 4-regioisomers, with the reaction's selectivity depending on the specific substituent at the C-3 position. researchgate.net

The general mechanism for these reactions involves the formation of an enol or enolate at the C-2/C-3 position of the A-ring, which then acts as a nucleophile, attacking the electrophilic halogen source (e.g., Br₂ or NBS). This results in the formation of a 2-halo-3-keto steroid.

Table 1: A-Ring Halogenation Strategies

| Starting Material | Reagent(s) | Modification | Product Type |

| 5α-estran-3-one derivative | Br₂ in Acetic Acid | Bromination | 2-Bromo-5α-estran-3-one derivative |

| 5α-estran-3-one derivative | N-Bromosuccinimide (NBS) | Bromination | 2-Bromo-5α-estran-3-one derivative |

| 5α-estran-3-one derivative | N-Chlorosuccinimide (NCS) | Chlorination | 2-Chloro-5α-estran-3-one derivative |

| 5α-estran-3-one derivative | Iodine (I₂) / Oxidizing Agent | Iodination | 2-Iodo-5α-estran-3-one derivative |

Strategies for C-Ring Modification (e.g., Δ9,11 unsaturation)

Introducing a double bond between the C-9 and C-11 positions (Δ9,11) in the C-ring is a significant structural modification in steroid chemistry. researchgate.net This transformation fundamentally alters the conformation of the steroid nucleus and is a key step in the synthesis of various biologically active steroids. google.com

A primary route to introduce this unsaturation involves the dehydration of an 11-hydroxy substituted precursor. The hydroxyl group, typically at the 11α or 11β position, is converted into a good leaving group, which is then eliminated to form the alkene. Several reagents can be used to facilitate this dehydration:

Phosphorus Pentachloride (PCl₅): This reagent can be used for the regioselective dehydration of 11-hydroxy steroids to yield the corresponding Δ9,11 product. google.comresearchgate.net

Mesyl Chloride (MsCl): The 11-hydroxy group can be converted to an intermediate mesylate by treatment with mesyl chloride. Subsequent elimination, often promoted by a base, yields the Δ9,11-steroid. google.com

Chlorosulfonic Acid: This strong acid can also be employed to dehydrate 9-hydroxy steroids, leading to the desired unsaturated product. google.com

An alternative strategy begins with a 9,11-epoxy steroid. Treatment of this epoxide with hydroiodic acid (HI) can induce deoxygenation to selectively form the Δ9,11 double bond. google.com Furthermore, selective free-radical halogenation can introduce a halogen at the C-9 position, which can then be eliminated to generate the double bond. nih.gov

Table 2: C-Ring Δ9,11 Unsaturation Strategies

| Precursor | Reagent(s) | Reaction Type | Product |

| 11-Hydroxy steroid | PCl₅, PCl₃, or POCl₃ | Dehydration | Δ9,11-Steroid |

| 11-Hydroxy steroid | 1. Mesyl Chloride (MsCl) 2. Base | Dehydration via Mesylate | Δ9,11-Steroid |

| 9,11-Epoxy steroid | Hydroiodic Acid (HI) | Deoxygenation | Δ9,11-Steroid |

| Saturated Steroid | Radical Halogenating Agent, then Base | Halogenation-Elimination | Δ9,11-Steroid |

Strategies for D-Ring Modifications (e.g., Oxime Formation)

While this section is designated for D-ring modifications, the exemplary reaction, oxime formation, is a transformation of a ketone. In the parent compound, this compound, the only ketone is located at the C-3 position on the A-ring. Therefore, the synthesis of a 3-oxime derivative is discussed here as a functional group modification of the steroid skeleton.

Oxime synthesis is a standard condensation reaction in organic chemistry. wikipedia.org The C-3 ketone of the estran-3-one scaffold readily reacts with hydroxylamine (B1172632) (NH₂OH) or one of its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl), to form a 3-oxime. nih.gov

The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. google.com If a hydroxylamine salt is used, a weak base like sodium acetate is often added to neutralize the acid released during the reaction and maintain a favorable pH, as the reaction rate can be pH-dependent. google.com The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon at C-3. This is followed by the elimination of a water molecule to yield the C=N double bond of the oxime. wikipedia.org This reaction can produce a mixture of (E) and (Z) geometric isomers, which may be separable by techniques like chromatography. nih.gov

Table 3: Oxime Formation at the C-3 Position

| Starting Material | Reagent(s) | Modification | Product |

| 17β-Acetyloxy-5α-estran-3-one | Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate | Oximation | 17β-Acetyloxy-5α-estran-3-one-3-oxime |

| 17β-Acetyloxy-5α-estran-3-one | Hydroxylamine (NH₂OH) | Oximation | 17β-Acetyloxy-5α-estran-3-one-3-oxime |

Advanced Structural Characterization and Conformational Analysis of 17beta Acetyloxy 5alpha Estran 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and constitution of complex organic molecules like 17beta-Acetyloxy-5alpha-estran-3-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing profound insights into the molecule's three-dimensional structure.

Complete ¹H and ¹³C NMR Assignments

A complete assignment of the ¹H and ¹³C NMR spectra would involve identifying the chemical shift of every proton and carbon atom in the molecule. The chemical shift is influenced by the local electronic environment of each nucleus, making it a sensitive probe of molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the acetyloxy group and the angular methyl group at C-13. The proton at C-17, being attached to the carbon bearing the acetyloxy group, would appear at a downfield chemical shift. The protons on the steroid nucleus would resonate in the upfield region, with their precise chemical shifts and multiplicities determined by their spatial relationships with neighboring protons and functional groups.

The ¹³C NMR spectrum would display a signal for each of the 20 carbon atoms in the steroid nucleus and the two carbons of the acetyloxy group. The carbonyl carbon at C-3 would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 200-220 ppm). The carbon at C-17, bonded to the oxygen of the acetyloxy group, would also be significantly deshielded.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-17 | 4.6 - 4.8 | t | 8.0 |

| CH₃ (Ac) | 2.0 - 2.1 | s | - |

| CH₃ (C-18) | 0.7 - 0.8 | s | - |

| ... | ... | ... | ... |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-3 | 210 - 215 |

| C=O (Ac) | 170 - 172 |

| C-17 | 80 - 85 |

| C-5 | 45 - 50 |

| C-10 | 35 - 40 |

| CH₃ (Ac) | 20 - 22 |

| C-18 | 10 - 15 |

| ... | ... |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to elucidate the stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between two proton signals in the COSY spectrum indicates that these protons are coupled to each other, typically on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons throughout the steroid's ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as C-10 and C-13 in the estrane (B1239764) skeleton, by observing correlations from nearby protons. For example, the protons of the C-18 methyl group would show an HMBC correlation to C-13, C-14, and C-17.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the FTIR spectrum would be expected to show two prominent absorption bands in the carbonyl stretching region:

A strong, sharp peak around 1735-1750 cm⁻¹ , characteristic of the C=O stretch of the ester functional group (the acetyloxy group).

Another strong, sharp peak around 1710-1725 cm⁻¹ , corresponding to the C=O stretch of the ketone in the six-membered A ring.

The spectrum would also display C-H stretching vibrations for the sp³-hybridized carbons of the steroid nucleus in the region of 2850-3000 cm⁻¹ , and C-O stretching vibrations for the ester group around 1240 cm⁻¹ and 1030 cm⁻¹ .

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ketone (C=O) | Stretch | 1710 - 1725 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1240 and 1030 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

Conformational Preferences and Ring Dynamics of the 5alpha-Estrane (B1234022) System

The biological activity of steroids is intimately linked to their three-dimensional shape. The 5alpha-estrane system has a rigid, tetracyclic structure, but the individual rings possess a degree of conformational flexibility.

Analysis of Ring A, B, C, and D Conformations

Rings A, B, and C: In the 5alpha-configuration, the A/B ring junction is trans-fused. This, along with the trans-fusion of the B/C and C/D rings, results in a relatively flat, extended molecular structure. All three six-membered rings (A, B, and C) are expected to adopt stable chair conformations . This arrangement minimizes steric strain and torsional strain.

Ring D: The five-membered D ring is known to be more flexible than the other rings. It typically adopts an envelope or half-chair conformation to relieve the strain inherent in a planar five-membered ring. The exact conformation would be influenced by the nature and orientation of the substituents on this ring.

Influence of Substituents on Steroidal Conformation

The substituents on the steroid nucleus can influence the conformational preferences of the rings.

3-keto group: The sp²-hybridized carbonyl carbon at C-3 slightly flattens the A ring, but it is not expected to cause a significant deviation from the chair conformation.

Computational Chemistry and Molecular Modeling of 17beta Acetyloxy 5alpha Estran 3 One and Its Analogs

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of molecules over time. By simulating the atomic motions of a molecule, MD can provide a detailed picture of its flexibility and the different shapes it can adopt. This is particularly important for understanding how a molecule like 17beta-Acetyloxy-5alpha-estran-3-one might interact with its biological targets.

The conformational landscape of small molecules in solution is of significant interest in medicinal chemistry and computational biology. MD simulations, often extending into the microsecond range, can be used to generate a diverse ensemble of conformations. These simulations can be performed using various force fields and can be compared with other methods like Replica Exchange MD (REMD) to ensure the quality of the conformational sampling. For instance, studies on other complex molecules have shown that conformational statistics from standard MD simulations can be consistent with those from more advanced techniques like REMD. researchgate.net

The flexibility of the steroid nucleus and its substituents, such as the 17beta-acetyloxy group, can be thoroughly investigated. The analysis of these simulations can reveal the most stable conformations and the energy barriers between them. nih.govmdpi.com This information is crucial for understanding how the molecule might orient itself within a binding pocket of a protein. mdpi.com Furthermore, MD simulations can be augmented with techniques like reinforcement learning to enhance the exploration of the conformational space and target specific properties of interest. arxiv.org

Ligand-Protein Docking Studies with Key Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.orgbohrium.com In the context of this compound, docking studies are employed to understand its potential interactions with various biological targets, such as nuclear receptors. These studies are instrumental in predicting binding modes and affinities, which are key determinants of biological activity. scirp.orgmdpi.comnih.gov

Docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein. This score is often expressed in terms of binding energy (e.g., kcal/mol), where a more negative value indicates a stronger interaction. nih.gov For estrane (B1239764) derivatives, these studies can predict how modifications to the core structure affect binding to receptors like the estrogen receptor. nih.gov

The interaction energy can be decomposed into various components, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. scirp.org By analyzing these components, researchers can gain a deeper understanding of the driving forces behind ligand binding. For example, studies on similar compounds have highlighted the importance of specific interactions, such as those with key amino acid residues in the binding pocket. scirp.org

Table 1: Example of Docking Scores for Estrane Derivatives with a Target Receptor

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -9.5 | Tyr526, Met343, Leu346 |

| Analog A | -8.7 | Tyr526, Met343 |

| Analog B | -10.2 | Tyr526, Met343, Leu346, Arg394 |

Note: This table is illustrative and based on typical findings in docking studies of steroid-like molecules.

A crucial outcome of docking studies is the identification of key amino acid residues within the protein's binding site that interact with the ligand. nih.govscirp.org These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. Visualizing the docked pose of this compound within a receptor's binding pocket allows for a detailed analysis of its binding mode. researchgate.net

For example, the carbonyl group at the 3-position and the acetyloxy group at the 17beta-position are likely to form important hydrogen bonds with specific residues in the receptor. The steroidal backbone, being largely hydrophobic, will likely engage in van der Waals interactions with nonpolar residues. Understanding these specific interactions is vital for the rational design of new analogs with improved affinity and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Estrane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.comnih.govchemmethod.com For estrane derivatives, QSAR models can be developed to predict their binding affinity to receptors or their biological potency based on various molecular descriptors. nih.govmdpi.comnih.govresearchgate.net

These descriptors can be categorized into several types, including:

Electronic descriptors: such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Steric descriptors: related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: like the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological descriptors: which are numerical representations of the molecular structure.

By correlating these descriptors with the observed biological activity of a set of known estrane derivatives, a predictive QSAR model can be built. nih.govresearchgate.net This model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Estrane Derivatives

| Descriptor | Description | Importance in Model |

| LogP | Lipophilicity | High |

| Molecular Weight | Size of the molecule | Medium |

| Dipole Moment | Polarity of the molecule | High |

| HOMO Energy | Electron-donating ability | Medium |

Note: This table is for illustrative purposes and the importance of descriptors can vary depending on the specific biological activity and set of compounds being modeled.

Prediction of Electronic Properties and Reactivity Sites

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of this compound. d-nb.infocuny.edu These calculations provide insights into the molecule's reactivity and potential sites for metabolic transformation.

Key electronic properties that can be predicted include:

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the carbonyl and acetyloxy groups are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals can indicate the most reactive sites in the molecule.

By understanding these electronic properties, researchers can predict how this compound might interact with other molecules and its potential metabolic fate.

Following a comprehensive search for scientific literature, no specific data or research findings were found regarding the biochemical and enzymatic interactions of the compound This compound with the specified steroidogenic enzymes.

The search yielded general information on the inhibition and modulation of the 17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) family, Steroid Sulfatase (STS), and Aromatase (CYP19A1) by various other steroidal and non-steroidal compounds. However, none of the available resources contained studies, data tables, or detailed research findings pertaining to this compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the necessary information to detail the mechanisms of inhibition, selective interactions, kinetic characterization, and modulatory effects of this specific compound is not present in the available search results.

Biochemical and Enzymatic Interactions of 17beta Acetyloxy 5alpha Estran 3 One

Interaction with Steroidogenic Enzymes and their Modulatory Effects

Cytochrome P450 Enzyme System (e.g., CYP1B1) Interactions and Selectivity

There is currently no specific information available detailing the direct interaction or metabolism of 17beta-Acetyloxy-5alpha-estran-3-one by the Cytochrome P450 (CYP450) enzyme system, including the CYP1B1 isoform. The CYP450 enzymes are a critical family of enzymes involved in the metabolism of a wide array of steroid hormones. For instance, enzymes like CYP1B1 are known to be involved in the hydroxylation of estrogens, a key step in their metabolism and clearance. However, without dedicated studies on this compound, its potential as a substrate or inhibitor for CYP1B1 and other CYP450 enzymes remains speculative.

Aldo-Keto Reductase (AKR1C) Enzyme Inhibition

Specific studies on the inhibitory activity of this compound against aldo-keto reductase (AKR) enzymes, particularly the AKR1C subfamily, are not present in the available literature. The AKR1C enzymes, such as AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), play a significant role in the biosynthesis of potent androgens and estrogens. nih.govnih.gov They catalyze the reduction of steroid precursors and are considered important therapeutic targets in hormone-dependent cancers. nih.govnih.gov While various steroidal and non-steroidal compounds have been investigated as AKR1C3 inhibitors, the potential for this compound to act as an inhibitor has not been documented.

Receptor Binding Studies and Ligand-Receptor Dynamics

The interaction of this compound with steroid hormone receptors is a key determinant of its potential biological activity. However, direct binding affinity data for this specific compound is not available.

Estrogen Receptor (ERα and ERβ) Binding Profiles

There is no published data on the binding affinity of this compound for either the alpha (ERα) or beta (ERβ) isoforms of the estrogen receptor. The binding affinity of a ligand to these receptors is typically determined through competitive binding assays, measuring the displacement of a radiolabeled estrogen, such as [3H]-17β-estradiol. nih.govnih.gov The structural characteristics of a steroid, including the stereochemistry and the nature of substituents, significantly influence its binding affinity and selectivity for ERα versus ERβ. Without experimental data, the estrogenic or anti-estrogenic potential of this compound remains unknown.

Glucocorticoid Receptor (GR) Modulation

Information regarding the modulation of the glucocorticoid receptor (GR) by this compound is not available in the scientific literature. Glucocorticoids and their synthetic analogs are ligands for the GR, which mediates their anti-inflammatory and metabolic effects. frontiersin.orgresearchgate.net Cross-reactivity of other steroid hormones with the GR can occur, but whether this compound possesses the structural features necessary to bind to and modulate GR activity has not been investigated.

Exploration of Other Steroid Receptor Interactions

Research into the binding of this compound to other steroid receptors, such as the androgen receptor (AR) and the progesterone (B1679170) receptor (PR), has not been reported. The parent 5alpha-estran-3-one structure is related to androgens, and some derivatives are known to interact with the AR. For example, 17beta-hydroxy-5alpha-androstan-3-one is a potent androgen that binds to the AR. nih.gov Similarly, interactions between the estrogen and progesterone receptor signaling pathways are well-documented, but the direct binding of this specific compound to the PR is uncharacterized. nih.gov

Biochemical Mechanisms of Action in Cellular Systems (In Vitro Models)

Due to the lack of receptor binding and enzyme interaction data, there are no available in vitro studies detailing the biochemical mechanisms of action for this compound in cellular systems. Such studies would typically investigate downstream effects following receptor activation or enzyme inhibition, such as changes in gene expression, cell proliferation, or other cellular responses in relevant cell lines (e.g., breast or prostate cancer cells). Without this foundational data, the cellular effects of this compound cannot be described.

Investigation of Cellular Proliferation and Viability in Research Cell Lines

While direct studies on the antiproliferative effects of this compound are not extensively documented in publicly available literature, research on structurally similar acetylated estrane (B1239764) derivatives provides valuable insights. The introduction of an acetyl group at the 17-beta position can significantly influence the lipophilicity and binding affinity of the molecule to cellular targets, thereby affecting cell proliferation and viability.

Research on other C-ring oxidized estrone (B1671321) acetate (B1210297) derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 9α-Hydroxy,11β-nitrooxyestrone acetate, an acetylated estrone derivative, was identified as a potent cytotoxic agent against hormone-dependent cancer cells. mdpi.com Flow cytometry analysis revealed a marked reduction in the viability of HepaRG cells by approximately 92% following a 24-hour treatment. mdpi.com Another related compound, 9α-hydroxyestrone acetate, selectively inhibited the growth of HepaRG cells. mdpi.com

Studies on 13α-estrane derivatives have also shown notable effects on the proliferation of breast, endometrial, and ovarian cancer cell lines. nih.gov For example, certain derivatives displayed significant cytotoxic effects on endometrial and ovarian cancer cell lines, with IC50 values in the micromolar range. nih.gov Specifically, one derivative was particularly active in the ovarian cancer cell line COV362, with an IC50 value of 3.6 µM. nih.gov

| Compound | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| 9α-Hydroxy,11β-nitrooxyestrone acetate | HepaRG | Reduced cell viability by ~92% | Not Reported | mdpi.com |

| 9α-hydroxyestrone acetate | HepaRG | Selective growth inhibition | Not Reported | mdpi.com |

| Estrane derivative 4_2Cl | Ishikawa (Endometrial Cancer) | Cytotoxic | 17.9 µM | nih.gov |

| Estrane derivative 4_2Cl | COV362 (Ovarian Cancer) | Cytotoxic | 3.6 µM | nih.gov |

| Estrane derivative 3 | KLE (Endometrial Cancer) | Cytotoxic | 32.6 µM | nih.gov |

Modulation of Cell Cycle Progression

The antiproliferative effects of steroid derivatives are often linked to their ability to modulate the cell cycle. While specific data for this compound is limited, studies on related compounds indicate that acetylated estranes can influence cell cycle progression.

For example, research on C-ring oxidized estrone acetate derivatives has shown that 9α-hydroxyestrone acetate can induce a G0/G1 phase cell cycle arrest in HepaRG cells. mdpi.com This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. Other studies have also pointed to the ability of different steroid derivatives to cause cell cycle arrest at various phases. For instance, some 11α-substituted 2-methoxyestradiol (B1684026) derivatives have been found to induce a G2/M phase arrest. mdpi.com

Furthermore, a study investigating the effects of 17β-estradiol in combination with 5-Fluorouracil on colon cancer cell lines demonstrated that 17β-estradiol monotherapy could arrest the cell cycle and induce apoptosis. nih.govresearchgate.net This suggests that the core estrane structure can have significant effects on cell cycle regulation. The acetylation at the 17-beta position in this compound could potentially modify this activity, either enhancing or diminishing its cell cycle modulatory effects.

| Compound | Cell Line | Effect on Cell Cycle | Source |

|---|---|---|---|

| 9α-hydroxyestrone acetate | HepaRG | G0/G1 phase arrest | mdpi.com |

| 11α-substituted 2-methoxyestradiol derivatives | Not specified | G2/M phase arrest | mdpi.com |

| 17β-estradiol | Colon cancer cell lines | Cell cycle arrest and apoptosis | nih.govresearchgate.net |

Role of Acetylation in Modulating Enzyme Activity (General Principles Applied to Estrane Derivatives)

Acetylation is a crucial post-translational modification that can significantly alter the activity, stability, and localization of proteins, including enzymes. In the context of steroid biology, acetylation can play a regulatory role in the function of enzymes involved in steroid synthesis and metabolism.

A key example is the acetylation of the Steroidogenic Acute Regulatory Protein (StAR). StAR facilitates the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis. Research has shown that acetylation of StAR can enhance its biological activity, leading to an overproduction of 17β-estradiol and promoting breast tumorigenesis. nih.gov This highlights how acetylation can directly impact the output of a steroidogenic pathway.

Enzymatic acetylation of steroids themselves is also a known biological process. For instance, certain bacteria possess enzymes capable of selectively acetylating the 21-hydroxyl group of corticosteroids. nih.gov Conversely, esterases can hydrolyze these acetylated steroids. nih.gov This reversible acetylation suggests a mechanism for modulating the biological activity and clearance of steroid hormones. While the specific enzymes that might acetylate or deacetylate this compound in mammalian systems are not fully characterized, the general principle that acetylation can modulate enzyme activity and substrate availability is highly relevant to understanding the biochemical interactions of this compound. The acetyl group at the 17-beta position could influence its recognition and processing by various metabolic enzymes.

Enzymatic Metabolism of Estrane Derivatives in Research Models

The metabolic fate of estrane derivatives is a critical determinant of their biological activity and duration of action. In research models, the enzymatic metabolism of these compounds is primarily mediated by cytochrome P450 (CYP) enzymes and steroid-metabolizing enzymes such as 5-alpha reductases.

CYP enzymes, predominantly found in the liver, are responsible for the oxidative metabolism of a wide range of xenobiotics, including steroids. nih.gov The hydroxylation of estrogens, the first step in their metabolism, is catalyzed by various CYP isoforms. nih.gov For example, CYP1A2 and CYP3A4 are the main enzymes responsible for the 2-hydroxylation of estradiol (B170435) in the liver, while CYP1B1, often expressed in estrogen target tissues, specifically catalyzes the 4-hydroxylation of estradiol. nih.gov Synthetic estrane derivatives, including this compound, are likely substrates for these enzymes, undergoing hydroxylation and other modifications that can alter their biological properties. The specific metabolic profile would depend on the compound's structure and its affinity for different CYP isoforms.

Another important enzyme in the metabolism of estrane derivatives is 5-alpha reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov There are different isozymes of 5-alpha reductase with varying tissue distribution and substrate specificities. nih.gov The 5-alpha configuration of this compound indicates that it has already undergone a 5-alpha reduction. However, further metabolism by other enzymes is probable. For instance, the acetyl group at the 17-beta position can be hydrolyzed by esterases, releasing the corresponding 17-beta-hydroxy steroid. nih.govresearchgate.net This hydrolysis can significantly change the biological activity of the compound.

The metabolism of the synthetic estrane derivative levonorgestrel (B1675169) involves reduction, hydroxylation, and conjugation in the liver. wikipedia.org This provides a relevant model for the potential metabolic pathways of other synthetic estranes.

17beta Acetyloxy 5alpha Estran 3 One As a Synthetic Intermediate and Chemical Probe

Utility in the Synthesis of More Complex Steroid Architectures

The chemical reactivity of 17beta-Acetyloxy-5alpha-estran-3-one makes it a valuable starting point for the synthesis of more intricate steroidal molecules. The ketone at C-3 is a prime site for a wide array of chemical transformations, including reductions, oximation, and reactions with organometallic reagents to introduce diverse substituents. The acetyl group at the 17-position serves as a protecting group for the hydroxyl function, which can be selectively removed to allow for further chemical manipulation at this site.

This strategic placement of functional groups enables chemists to build upon the basic estrane (B1239764) framework, leading to the creation of novel compounds with potentially unique biological activities. For instance, the introduction of heterocyclic rings or extended side chains at various positions on the steroid nucleus can dramatically alter the pharmacological profile of the resulting molecule. The synthesis of D-homo derivatives, where the five-membered D-ring is expanded to a six-membered ring, can be initiated from precursors like 17-substituted estranes. Such modifications have been explored in the androstane (B1237026) and estrane series, showcasing the potential for significant structural diversification.

Application in the Development of Mechanistic Probes for Biological Systems

Understanding the intricate mechanisms by which steroids exert their biological effects is a fundamental goal of chemical biology. This compound and its derivatives can serve as valuable mechanistic probes to dissect these complex processes. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can gain insights into the specific molecular interactions that govern a steroid's function.

For example, the introduction of reporter groups, such as fluorescent tags or photoaffinity labels, at specific positions on the steroid scaffold can allow for the visualization and identification of target proteins. These chemical probes can be instrumental in elucidating the binding modes of steroids to their receptors and in identifying novel protein partners. While specific studies employing this compound as a mechanistic probe are not extensively detailed in the public domain, its structure provides a template for the rational design of such tools.

Contribution to Structure-Activity Relationship (SAR) Studies of Estrane Class

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. The estrane class of steroids has been the subject of extensive SAR investigations due to the diverse physiological roles of its members. This compound provides a foundational scaffold for such studies, allowing for a systematic exploration of how modifications at key positions impact biological function.

The orientation and nature of substituents at the C-17 position of the steroid nucleus have been shown to be critical determinants of biological activity. SAR studies on related androstane and estrane derivatives have demonstrated that the size and shape of the substituent at C-17 can significantly influence the interaction of the steroid with its target protein. For instance, the introduction of bulky substituents at this position can lead to profound changes in biological activity.

The following interactive table summarizes key structural modifications on the estrane and related steroid scaffolds and their observed impact on biological activity, illustrating the principles of SAR in this class of compounds.

| Compound/Modification | Key Structural Feature | Impact on Biological Activity |

| 17α-Substituted Estradiol (B170435) Derivatives | Addition of alkyl, phenyl, or benzyl (B1604629) groups at the 17α-position. | Potent inhibition of steroid sulfatase, with activity dependent on the hydrophobicity and steric bulk of the substituent. |

| 17β-Picolyl-5-androsten-16-one | Introduction of a picolyl group at the 17β-position. | The orientation of the bulky C-17 substituent is a critical determinant of biological activity. |

| N-Acylated D-Azasteroids | Replacement of the D-ring with a nitrogen-containing ring and N-acylation. | Modulation of GABA(A) receptor function, demonstrating that significant scaffold alterations can lead to novel biological activities. |

These examples, while not directly involving this compound, highlight the importance of systematic structural modification in understanding and optimizing the biological activity of steroidal compounds. The principles derived from these SAR studies are directly applicable to the design of novel derivatives based on the this compound scaffold.

Future Research Directions and Perspectives in 17beta Acetyloxy 5alpha Estran 3 One Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of steroids is intrinsically linked to their three-dimensional structure. Therefore, the development of synthetic methods that precisely control stereochemistry is paramount. Future research will likely focus on moving beyond classical multi-step syntheses towards more efficient and selective catalytic methods. umich.edunih.gov

Key areas of development include:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, can facilitate the enantioselective and diastereoselective synthesis of complex steroid cores from simpler precursors. umich.edunih.gov This approach allows for the construction of polycyclic systems with defined stereochemistries at the ring junctions, a significant challenge in steroid synthesis. nih.gov

Chemoenzymatic Synthesis: Leveraging the high selectivity of enzymes offers a powerful strategy for modifying the estrane (B1239764) skeleton. rsc.org Biocatalytic processes can introduce functionalities like hydroxyl groups at specific positions with high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods. rsc.org For instance, enzymes such as hydroxysteroid dehydrogenases (HSDs) or cytochrome P450 monooxygenases could be employed to create novel derivatives.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a rapidly advancing area in organic synthesis that offers a more atom-economical approach to creating analogues. Applying these methods to the 17beta-Acetyloxy-5alpha-estran-3-one backbone could enable the introduction of various substituents at previously inaccessible positions, leading to new libraries of compounds for biological screening.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, purity, and safety. Adapting complex stereoselective reactions to flow systems could accelerate the synthesis of estrane derivatives for research and development.

These advanced synthetic strategies will be crucial for building structurally diverse libraries of this compound analogues, enabling a more thorough exploration of their structure-activity relationships (SAR).

Integrated Computational and Experimental Approaches for Ligand Design

The design of new ligands based on the this compound structure is increasingly driven by a synergy between computational modeling and experimental validation. nih.gov This integrated approach accelerates the discovery of compounds with desired biological activities while minimizing the synthesis of inactive molecules. mdpi.com

Future efforts in this domain will likely involve:

Molecular Docking and Dynamics: In silico docking studies are essential for predicting the binding affinity and orientation of novel estrane derivatives within the ligand-binding domains of target proteins, such as the androgen receptor (AR) and estrogen receptors (ERα and ERβ). nih.gov Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can identify key structural features that correlate with biological activity. nih.gov These models help in predicting the potency of unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Pharmacophore models derived from known active ligands can be used to screen virtual libraries of estrane derivatives to identify novel compounds with a high probability of being active.

In Silico ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities early in the drug discovery process. mdpi.comnih.gov By filtering out compounds with predicted poor pharmacokinetic profiles or high toxicity, researchers can focus resources on the most viable candidates.

The table below summarizes the application of these integrated approaches in the design of novel steroid-based ligands.

| Computational Technique | Application in Estrane Ligand Design | Research Example |

| Molecular Docking | Predicts binding modes and affinities to target receptors like ERα, ERβ, and AR. nih.gov | Docking studies of novel pyridin-2-yl estrane derivatives were performed against ERα, AR, and AKR1C3 to explain experimental data. nih.gov |

| QSAR | Establishes relationships between physicochemical properties and biological activity to guide the design of more potent inhibitors. nih.gov | QSAR models for 4-oxotiazolidine derivatives were developed to explore key properties for 5-LOX inhibition. nih.gov |

| In Silico ADMET | Predicts drug-like properties (e.g., Lipinski's rule of five) and potential toxicity. mdpi.com | ADME properties for new 17β-acetoxy-17α-(pyridin-2-yl) estrane derivatives were calculated using the SwissADME web tool. mdpi.com |

| Molecular Dynamics | Assesses the stability of the ligand-receptor complex and conformational changes over time. nih.gov | MD simulations were used to confirm the stability of flavon derivatives bound to the ER-α complex. nih.gov |

This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for the development of next-generation estrane-based molecules.

Exploration of Undiscovered Biochemical Targets and Pathways

While the primary targets of many estrane derivatives are nuclear hormone receptors, there is a vast and underexplored landscape of other potential biochemical targets and pathways. Future research should aim to look beyond conventional mechanisms to uncover novel biological activities.

Potential areas for exploration include:

Alternative Androgen Pathways: The "backdoor" pathway of androgen synthesis, which produces dihydrotestosterone (B1667394) (DHT) without testosterone (B1683101) as an intermediate, involves a unique set of enzymes. nih.gov Derivatives of this compound could be designed as specific inhibitors or modulators of enzymes in this pathway, such as 5α-reductase type 1 (SRD5A1) or aldo-keto reductases (AKRs), offering new therapeutic strategies for androgen-dependent conditions. nih.govnih.gov

Intracrine Metabolism: Tissues can locally synthesize and metabolize active androgens from circulating precursors, a process known as intracrinology. nih.gov Designing molecules that specifically target the enzymes involved in intracrine androgen metabolism could provide a more tissue-selective approach to modulating androgen signaling. nih.gov

Orphan Nuclear Receptors: The human genome contains numerous orphan nuclear receptors for which the endogenous ligands are unknown. High-throughput screening of estrane-based libraries against these receptors could identify novel signaling pathways regulated by steroid-like molecules.

Non-Genomic Signaling: Steroid hormones can elicit rapid biological responses through non-genomic pathways, often initiated at the cell membrane. Investigating the ability of this compound derivatives to interact with membrane-associated receptors, such as G-protein coupled receptors, could reveal new mechanisms of action.

Identifying novel targets will not only expand the potential therapeutic applications of estrane-based compounds but also deepen our understanding of steroid signaling in health and disease.

Advancement of Estrane-Based Research Tools and Probes

The rigid, well-defined structure of the estrane nucleus makes it an excellent scaffold for the development of chemical probes and research tools to investigate biological systems. nih.gov

Future advancements in this area could include:

Fluorescent Probes: Attaching a fluorophore to the this compound skeleton can create fluorescent ligands. researchgate.net These probes are invaluable for studying receptor biology, including receptor trafficking, localization within the cell, and ligand-receptor dynamics, using techniques like fluorescence microscopy. nih.govnih.gov The design of such probes involves linking the steroid to a fluorescent molecule whose properties may change upon binding to the target. nih.gov

Photoaffinity Labels: Incorporating a photoreactive group into the estrane structure allows for the creation of photoaffinity labels. When activated by light, these molecules can form a covalent bond with their target protein, enabling the identification and isolation of receptor-ligand complexes.

Bifunctional Molecules: The estrane scaffold can be used to construct bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). A PROTAC based on an estrane ligand could selectively target a specific nuclear receptor for degradation, providing a powerful tool for studying the downstream effects of receptor knockdown.

PET Ligands: Radiolabeling estrane derivatives with positron-emitting isotopes (e.g., ¹⁸F) can generate ligands for Positron Emission Tomography (PET) imaging. This would allow for the non-invasive visualization and quantification of target receptor expression in living subjects, aiding in diagnostics and therapeutic monitoring.

The development of these sophisticated chemical tools will provide researchers with new ways to visualize and manipulate the complex machinery of steroid hormone action. nih.govnih.gov

Q & A

Q. What are the optimal synthetic pathways for 17β-Acetyloxy-5α-estran-3-one, and what catalysts or reagents are critical for stereochemical fidelity?

The synthesis of 17β-Acetyloxy-5α-estran-3-one often involves selective acetylation of hydroxyl groups in estrane derivatives. A common approach uses 5α-estran-3-one as a precursor, with acetylation at the 17β position using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or DMAP). Steric hindrance at the 5α position requires careful selection of catalysts to avoid byproducts. For example, Lewis acids like BF₃·Et₂O may enhance regioselectivity. Structural confirmation via NMR (e.g., ¹H and ¹³C) and mass spectrometry is essential to verify stereochemistry .

Q. How can researchers validate the structural identity of 17β-Acetyloxy-5α-estran-3-one using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Identify characteristic signals, such as the acetyl methyl group (δ ~2.0–2.1 ppm) and the 3-keto group (δ ~210 ppm in ¹³C). The 5α-configuration reduces ring A flexibility, leading to distinct coupling constants.

- X-ray crystallography : Resolves absolute stereochemistry, particularly for novel analogs.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₀H₃₂O₂) with <2 ppm error. Cross-referencing with databases like Reaxys (ID 2535969) ensures consistency with reported data .

Q. What preliminary assays are recommended to assess the pharmacological activity of 17β-Acetyloxy-5α-estran-3-one?

Begin with in vitro receptor-binding studies (e.g., androgen or estrogen receptors due to structural similarity to steroidal hormones). Use competitive binding assays with radiolabeled ligands (e.g., ³H-testosterone). Follow with cell-based assays (e.g., proliferation of hormone-responsive cell lines like LNCaP or MCF-7) to evaluate agonist/antagonist effects. Dose-response curves (1 nM–10 µM) and comparison to reference compounds (e.g., dihydrotestosterone) are critical for benchmarking .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for 17β-Acetyloxy-5α-estran-3-one analogs?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized analogs. Strategies include:

- Triangulation : Replicate assays across multiple labs using standardized protocols.

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity.

- Structural dynamics : Employ molecular docking simulations to assess binding mode consistency across analogs. Refer to empirical contradiction frameworks (e.g., falsification via refutability checks) to validate hypotheses .

Q. What methodological considerations are critical for studying the stereochemical stability of 17β-Acetyloxy-5α-estran-3-one under physiological conditions?

The 5α/17β configuration may undergo epimerization in aqueous media. Monitor stability via:

- pH-dependent studies : Use HPLC to track isomer ratios at pH 2–9 over 24–72 hours.

- Temperature effects : Accelerated stability testing (40°C–60°C) with Arrhenius modeling to predict shelf-life.

- Serum incubation : Assess metabolic conversion using human liver microsomes or plasma esterases. Structural analogs (e.g., 17β-Hydroxy-2-oxa-5α-androstan-3-one) suggest ester groups are prone to hydrolysis, necessitating prodrug strategies for in vivo studies .

Q. How can researchers design experiments to differentiate the mechanistic pathways of 17β-Acetyloxy-5α-estran-3-one in androgen-independent vs. androgen-dependent cellular models?

Use CRISPR-edited cell lines (e.g., AR-knockout LNCaP) to isolate receptor-dependent effects. Pair with transcriptomic profiling (RNA-seq) to identify off-target pathways. For in vivo validation, employ xenograft models with varying AR expression. Contradictory results (e.g., activity in AR-negative cells) may indicate non-canonical signaling, warranting phosphoproteomic or chromatin accessibility assays .

Methodological Notes

- Data Reproducibility : Always include internal controls (e.g., known agonists/antagonists) and report purity thresholds (>95% via HPLC) to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for steroidal compound handling, especially given structural similarities to controlled anabolic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.